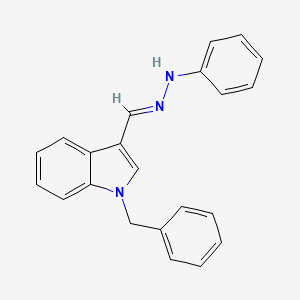![molecular formula C20H20BrN3O B5908275 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908275.png)
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor involves the inhibition of bromodomain-containing proteins, particularly 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide. These proteins bind to acetylated histones, which are involved in the regulation of gene expression. By inhibiting the activity of these proteins, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor suppresses the expression of genes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and suppress the replication of viruses. These effects make it a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor in lab experiments is its specificity for bromodomain-containing proteins. This specificity allows for the precise targeting of these proteins, which can lead to more accurate results. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and lead to false results.
Future Directions
There are several future directions for research on 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor. One area of research is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another area of research is the identification of biomarkers that can predict the response to 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor treatment. Additionally, further studies are needed to investigate the potential of this compound in combination with other therapies for the treatment of various diseases.
Conclusion
In conclusion, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide, or 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor, is a chemical compound that has shown promising potential for the treatment of various diseases. Its specificity for bromodomain-containing proteins makes it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide is a complex process that involves several steps. The first step is the preparation of 3-bromo-4-(dimethylamino)phenyl)-acetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then treated with N-(1-phenylethyl)acrylamide to form the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition leads to the suppression of the expression of genes that are involved in the development and progression of diseases.
properties
IUPAC Name |
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-14(16-7-5-4-6-8-16)23-20(25)17(13-22)11-15-9-10-19(24(2)3)18(21)12-15/h4-12,14H,1-3H3,(H,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYURQCDRDDEJH-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)N(C)C)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)

![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)
![5-imino-2-isopropyl-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908219.png)
![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)
![2-{3-[2-(cyanoacetyl)carbonohydrazonoyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5908227.png)
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime](/img/structure/B5908229.png)

![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908241.png)
![N-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908252.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}acetohydrazide](/img/structure/B5908262.png)
![4-chloro-2-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5908265.png)
![N-({1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908285.png)